N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a synthetic compound that belongs to the class of oxalamides. This compound features a thiophene ring and a trifluoromethyl-substituted phenyl group, making it an interesting subject for various scientific studies due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves the reaction of thiophen-2-ylmethylamine with 4-(trifluoromethyl)phenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide and thiophene-2-sulfonamide share structural similarities.
Trifluoromethyl-substituted compounds: Compounds such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)benzamide.
Uniqueness
N1-(thiophen-2-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the combination of the thiophene ring and the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)9-3-5-10(6-4-9)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAKXZHDPYTGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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